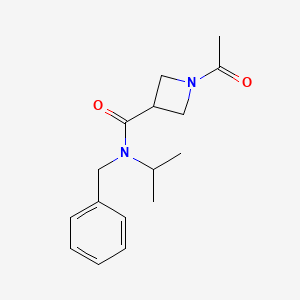

1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-acetyl-N-benzyl-N-propan-2-ylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-12(2)18(9-14-7-5-4-6-8-14)16(20)15-10-17(11-15)13(3)19/h4-8,12,15H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXDXRQGNBPFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2CN(C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation Strategies

The azetidine core is typically constructed via cyclization reactions using β-amino alcohol precursors. A critical step involves converting hydroxyl groups into leaving groups to facilitate intramolecular displacement. For example, mesylation with methanesulfonyl chloride in chlorinated solvents at low temperatures (-40°C to -10°C) generates a mesylate intermediate, which undergoes cyclization in the presence of tertiary bases like triethylamine . This method, adapted from azetidine derivative syntheses, achieves ring closure with minimal by-products due to the stability of the mesylate intermediate .

Alternative approaches employ sodium methoxide in methanol under reflux conditions (70–85°C) to deprotonate intermediates and drive cyclization . For instance, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride reacts with formamidine acetate in methanol to form heterocyclic structures via nucleophilic attack and elimination . While this method originates from piperidine syntheses, analogous conditions could be adapted for azetidine formation by modifying the starting material’s backbone.

Sequential N-Alkylation for Benzyl and Isopropyl Substitution

Introducing both benzyl and isopropyl groups onto the azetidine nitrogen requires careful optimization to avoid over-alkylation. A two-step alkylation protocol is often employed:

-

Benzylation : Benzyl bromide or chloride reacts with the azetidine amine in polar aprotic solvents (e.g., DMF or acetonitrile) using potassium carbonate as a base. This step typically proceeds at room temperature with yields exceeding 70% .

-

Isopropylation : The secondary amine is then alkylated with isopropyl iodide under similar conditions. To enhance selectivity, bulky bases like diisopropylethylamine may be used to minimize competing reactions .

Notably, the patent literature emphasizes conducting displacement reactions in aqueous media to simplify by-product removal, particularly when using aromatic nucleophiles . For example, reacting the mesylated intermediate with benzylamine in water at 55–60°C followed by isopropylamine addition achieves sequential substitution without intermediate purification .

Acetylation of the Tertiary Amine

Acetylation of the N-benzyl-N-isopropylazetidine intermediate is accomplished using acetyl chloride or acetic anhydride in dichloromethane. Triethylamine serves as a scavenger for HCl, maintaining a neutral pH and preventing decomposition of the azetidine ring . Reactions are typically complete within 2–4 hours at 0–5°C, yielding the acetylated product in >85% purity. Kinetic studies suggest that lower temperatures minimize side reactions such as N-dealkylation, which can occur at elevated temperatures.

Carboxamide Functionalization at the 3-Position

The carboxamide group is introduced via coupling reactions between azetidine-3-carboxylic acid derivatives and amines. Two primary methods are prevalent:

-

Acid Chloride Route : The carboxylic acid is treated with thionyl chloride to generate the acid chloride, which reacts with benzyl isopropyl amine in tetrahydrofuran (THF) to form the amide . This method offers high yields (75–90%) but requires strict moisture control.

-

Coupling Reagents : Carbodiimide-based reagents like EDCl or HATU facilitate direct coupling between the acid and amine in dimethylformamide (DMF). Yields vary between 65% and 80%, depending on the steric bulk of the amine .

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

-

Solvent Choice : Methanol and dichloromethane are preferred for cyclization and acetylation, respectively, due to their compatibility with intermediates .

-

Temperature Control : Mesylation at -40°C prevents decomposition , while acetylation at 0–5°C ensures selectivity.

-

Base Selection : Tertiary bases like triethylamine enhance reaction rates in alkylation steps, whereas sodium methoxide drives cyclization in methanol .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides for N-benzylation, acetic anhydride for N-acylation, and isopropyl halides for N-isopropylation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents. Its unique structure may impart specific biological activities, making it a candidate for drug development.

Materials Science: The compound can be used in the synthesis of polymers and materials with specific properties, such as antimicrobial coatings or gene transfection agents.

Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The azetidine ring’s strained structure may facilitate binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1-Benzhydrylazetidin-3-yl)acetamide (CAS: 102065-87-2)

- Structural Similarities : Both compounds share an azetidine core and an acetamide group at the 3-position.

- Key Differences: Substituents: The benzhydryl (diphenylmethyl) group in N-(1-Benzhydrylazetidin-3-yl)acetamide introduces significant steric bulk compared to the benzyl and isopropyl groups in the target compound. Synthetic Routes: Both compounds likely derive from azetidine intermediates. However, the benzhydryl group requires diphenylmethylation, whereas the target compound involves sequential N-benzylation and N-isopropylation. Applications: The benzhydryl analog’s bulk may hinder catalytic utility but enhance receptor binding in medicinal chemistry, whereas the target’s smaller substituents could improve bioavailability .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Functional Group Comparison: Both compounds feature amide bonds, but the hydroxy-dimethylethyl group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide provides an N,O-bidentate directing group, unlike the N,N-disubstituted carboxamide in the target compound. Reactivity: The N,O-bidentate group facilitates metal coordination (e.g., Pd, Cu) for C–H activation, whereas the target’s N,N-disubstitution may favor steric shielding or alternative coordination modes. Synthesis: The hydroxy-dimethylethyl group is introduced via 2-amino-2-methyl-1-propanol, contrasting with the azetidine-based synthesis of the target compound .

Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate

- Structural Contrast: This compound contains a phosphonothiolate group and an isopropylaminoethyl chain, diverging from the azetidine-carboxamide scaffold. Substituent Effects: The isopropyl group in both compounds enhances lipophilicity, but the phosphonothiolate moiety in this analog introduces hydrolytic instability under acidic conditions. Applications: Phosphonothiolates are often explored in agrochemicals or nerve agent analogs, whereas the target compound’s azetidine core aligns with bioactive molecule design .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Substituents | Molecular Weight | logP (Estimated) | Key Applications |

|---|---|---|---|---|---|

| 1-Acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide | Azetidine | Acetyl, N-benzyl, N-isopropyl | ~290.4 | ~2.8 | Catalysis, Drug Discovery |

| N-(1-Benzhydrylazetidin-3-yl)acetamide | Azetidine | Acetamide, N-benzhydryl | 280.37 | ~4.2 | Medicinal Chemistry |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | N,O-bidentate hydroxy-dimethylethyl | 207.3 | ~1.5 | Metal-Catalyzed Reactions |

| Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate | Phosphonamidoate | Isopropyl, phosphonothiolate | 195.2 | ~1.2 | Agrochemicals |

Research Findings and Implications

- Steric vs. Electronic Effects : The target compound’s benzyl and isopropyl groups balance steric bulk and lipophilicity, offering advantages in membrane permeability over the benzhydryl analog .

- Catalytic Utility : Unlike the N,O-bidentate compound , the target’s N,N-disubstitution may limit metal coordination but enable unique reaction pathways via steric control.

- Stability : The azetidine core’s ring strain may increase reactivity compared to five- or six-membered analogs, though acetyl substitution could mitigate ring-opening side reactions.

Biological Activity

1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of Mannich bases, which are known for their diverse biological activities. The structure can be represented as follows:

where correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The specific structural features contribute to its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that Mannich bases exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A review highlighted that certain Mannich bases demonstrated IC50 values ranging from 8.2 to 32.1 μM against androgen-independent prostate cancer (PC-3) cells . The mechanism often involves the inhibition of DNA topoisomerase I, which is crucial for DNA replication and repair.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | PC-3 | TBD |

| Other Mannich Bases | PC-3 | 8.2 - 32.1 |

Antimicrobial Activity

The antimicrobial potential of Mannich bases has been documented extensively. For example, derivatives have shown effectiveness against a variety of pathogens including bacteria and fungi. While specific data on this compound is limited, related compounds have exhibited promising results in inhibiting bacterial growth and biofilm formation.

Neuropharmacological Effects

Some derivatives of azetidine compounds are noted for their neuropharmacological effects, including anxiolytic and anticonvulsant activities. Studies suggest that these compounds may interact with neurotransmitter systems, providing a basis for their potential use in treating neurological disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many Mannich bases act as enzyme inhibitors, affecting pathways crucial for cancer cell survival.

- Receptor Modulation : These compounds may modulate neurotransmitter receptors, contributing to their neuropharmacological effects.

- DNA Interaction : Some studies indicate that these compounds can bind to DNA or affect its topology, leading to cytotoxicity.

Study on Anticancer Activity

A recent study explored the anticancer potential of various Mannich bases including derivatives similar to this compound. The findings revealed significant cytotoxic effects on multiple cancer cell lines with varying mechanisms of action attributed to structural differences among the compounds .

Neuropharmacological Study

Another investigation into the neuropharmacological properties of azetidine derivatives demonstrated that certain compounds could significantly reduce seizure activity in animal models, suggesting potential therapeutic applications in epilepsy management .

Q & A

Basic: What are the standard synthetic routes for 1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically begins with azetidine-3-carboxylic acid derivatives. Key steps include:

- Acylation : Reacting the azetidine core with acetic anhydride to introduce the acetyl group.

- Amidation : Coupling with benzylamine and isopropylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .

- Purification : Chromatography (e.g., flash silica gel) or recrystallization to achieve >95% purity.

Optimization Strategies : - Use continuous flow reactors to enhance reaction homogeneity and reduce side products.

- Monitor intermediates via HPLC to adjust stoichiometry in real-time .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR identifies substituents on the azetidine ring (e.g., acetyl CH₃ at δ 2.1 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm) .

- 2D experiments (HSQC, HMBC) resolve overlapping signals in the carboxamide region.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 317.1764) .

- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) .

Advanced: How can computational models predict reaction pathways for modifying the azetidine core?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map transition states for ring-opening or substitution reactions.

- Reaction Path Search Tools : Software like GRRM identifies low-energy pathways for functionalization (e.g., introducing halogen groups) .

- Machine Learning : Train models on PubChem data to predict solvent effects or catalyst performance for novel derivatives .

Advanced: How should researchers address contradictory biological activity data across studies?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide ) to isolate substituent effects.

- Assay Standardization :

- Use dose-response curves (IC₅₀/EC₅₀) with controls for enzyme inhibition or cytotoxicity.

- Validate cell-based assays with shRNA knockdowns to confirm target specificity .

- Meta-Analysis : Apply Bayesian statistics to reconcile discrepancies in reported IC₅₀ values .

Basic: What are the common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Side Products :

- Ring-opening : Due to nucleophilic attack on the strained azetidine. Mitigate via low-temperature reactions (<0°C) .

- O-Acetylation : Compete with N-acetylation. Use bulky bases (e.g., DIPEA) to favor N-selectivity .

- Monitoring : Track by TLC (silica, ethyl acetate/hexane 1:1) or LC-MS to halt reactions at <5% side-product formation .

Advanced: What strategies enable selective functionalization of the carboxamide group?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the acetyl group with Boc to direct reactions to the carboxamide .

- Catalytic Systems :

- Use Pd-catalyzed cross-coupling for aryl substitutions (e.g., Suzuki-Miyaura with benzyl boronic acids).

- Photoredox catalysis under blue LED light introduces alkyl groups via radical intermediates .

- Kinetic Control : Optimize pH (e.g., pH 8–9) to favor carboxamide reactivity over azetidine ring modifications .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders.

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste .

Advanced: How is the compound’s conformational flexibility analyzed for drug design?

Methodological Answer:

- X-ray Crystallography : Resolve the azetidine ring puckering (e.g., envelope vs. twist conformers) .

- Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., TIP3P water) to assess binding pocket compatibility.

- NOESY NMR : Detect intramolecular interactions (e.g., between benzyl and isopropyl groups) to model bioactive conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.